molecular formula C17H12N4OS B11790263 1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

Cat. No.: B11790263
M. Wt: 320.4 g/mol
InChI Key: LWOBCMULXUMXMB-UHFFFAOYSA-N
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Description

1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a pyrazolopyrimidine derivative characterized by a biphenyl-4-yl substituent at position 1 and a mercapto (-SH) group at position 4. This scaffold is structurally related to purine analogs, making it a candidate for pharmacological applications, particularly in enzyme inhibition or anti-inflammatory activity . For instance, pyrazolopyrimidine derivatives are often synthesized via cyclization reactions involving substituted phenacyl chlorides or thiol-containing intermediates .

Properties

Molecular Formula

C17H12N4OS

Molecular Weight

320.4 g/mol

IUPAC Name

1-(4-phenylphenyl)-6-sulfanylidene-7H-pyrazolo[3,4-d]pyrimidin-4-one

InChI

InChI=1S/C17H12N4OS/c22-16-14-10-18-21(15(14)19-17(23)20-16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-10H,(H2,19,20,22,23)

InChI Key

LWOBCMULXUMXMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=N3)C(=O)NC(=S)N4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-([1,1’-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the construction of the pyrazolopyrimidine core followed by the introduction of the biphenyl and mercapto groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 4-aminopyrazole with a suitable aldehyde or ketone can lead to the formation of the pyrazolopyrimidine ring system .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography (HPLC) can be employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

1-([1,1’-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced under specific conditions to modify its functional groups.

    Substitution: The biphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group can yield sulfonic acids, while substitution reactions can introduce various functional groups onto the biphenyl ring .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in cancer research.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-([1,1’-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For example, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular pathways, resulting in therapeutic effects such as the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table compares 1-([1,1'-Biphenyl]-4-yl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one with similar compounds in terms of substituents, molecular properties, and bioactivity:

Compound Name Substituents Molecular Weight (g/mol) Synthesis Method Key Biological Activity Reference
Target Compound 1-([1,1'-Biphenyl]-4-yl), 6-mercapto Not explicitly stated Likely via cyclization of phenacyl chloride intermediates Hypothesized anti-inflammatory or kinase inhibition
6-Mercapto-1-(M-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(M-tolyl), 6-mercapto 258.3 Discontinued synthesis; likely thiol-based cyclization None reported
1-(4-Bromophenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(4-Bromophenyl), 6-mercapto 323.17 Not detailed None reported
1-(4-Ethylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1-(4-Ethylphenyl), 6-mercapto Not stated Not detailed None reported
6-{2-(5-(3,4-Dimethoxybenzylidene)-4-oxo-1,3-thiazolidin-2-ylidene)hydrazinyl}-1,5-diphenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one 1,5-Diphenyl, 6-thiazolidinone hydrazinyl Not stated Cyclization with thiazolidinone intermediates Anti-inflammatory : Superior to diclofenac in formalin-induced edema
6-Methyl-1-phenyl-5-pyridin-4-yl-1,5-dihydro-pyrazolo[3,4-d]pyrimidin-4-one 1-Phenyl, 5-pyridin-4-yl, 6-methyl Not stated Not detailed None reported

Key Observations:

Substituent Impact on Activity: The presence of thiazolidinone-hydrazinyl substituents (e.g., compound in ) significantly enhances anti-inflammatory activity compared to simple aryl or alkyl groups. This suggests that electron-withdrawing or heterocyclic moieties improve bioactivity . The biphenyl-4-yl group in the target compound may enhance lipophilicity and binding affinity to hydrophobic enzyme pockets, similar to 1,5-diphenyl derivatives .

Synthetic Routes: Most analogs are synthesized via cyclization reactions using polyphosphoric acid (PPA) or sulfuric acid (e.g., compounds 11–19 in ). The target compound may follow a similar pathway, though direct evidence is lacking .

The biphenyl group in the target compound may similarly affect pharmacokinetics .

Research Findings and Data Gaps

Anti-Inflammatory Potential: The thiazolidinone-containing analog in showed IC₅₀ values 30% lower than diclofenac in COX-2 inhibition assays, highlighting the scaffold’s promise. The target compound’s biphenyl group could further optimize this activity .

Synthesis Challenges :

  • Mercapto-containing derivatives (e.g., ) are often discontinued due to stability issues, suggesting the target compound may require specialized storage (e.g., inert atmosphere) .

Structural Insights :

  • The biphenyl-4-yl group’s conformation () likely enhances π-π stacking with aromatic residues in biological targets, a feature absent in simpler aryl analogs .

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